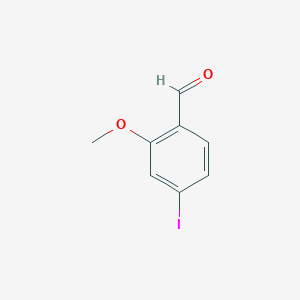

4-Iodo-2-methoxybenzaldehyde

Description

BenchChem offers high-quality 4-Iodo-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOHFJWXJKIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Validation of 4-Iodo-2-methoxybenzaldehyde

Executive Summary

4-Iodo-2-methoxybenzaldehyde (CAS 139102-34-4) serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by three distinct functionalities: a reactive aldehyde, an electron-donating methoxy group, and a labile iodine handle.

This guide provides a rigorous spectroscopic standard for verifying the identity and purity of this compound.[1] Unlike generic datasheets, this document focuses on causality —explaining why signals appear where they do—and establishes self-validating protocols to distinguish this specific isomer from its regioisomers (e.g., 5-iodo or 3-iodo variants).

Part 1: Molecular Profile & Structural Logic

Before analyzing spectra, one must understand the electronic environment that dictates the signal output.[1]

-

Molecular Formula: C₈H₇IO₂

-

Molecular Weight: 262.04 g/mol

-

Monoisotopic Mass: 261.949 g/mol (Note: Iodine-127 is monoisotopic; no M+2 peak will be observed, unlike Bromine analogs).[1]

Structural Connectivity

The molecule consists of a benzene ring with:

-

C1: Formyl group (-CHO) [Electron Withdrawing]

-

C2: Methoxy group (-OCH₃) [Electron Donating via Resonance]

-

C4: Iodine atom (-I) [Heavy Atom, Shielding/Deshielding effects]

This 1,2,4-substitution pattern creates a unique spin system in NMR and a specific fragmentation pattern in Mass Spectrometry.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

1H NMR: The Purity Standard

Solvent: DMSO-d₆ (Recommended for aldehyde stability) or CDCl₃.[1] Frequency: 400 MHz or higher.

The 1H NMR spectrum is the primary tool for isomeric differentiation.[1] The coupling constants (

Data Table: 1H NMR Chemical Shifts (in CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Structural Logic |

| CHO | 10.38 | Singlet (s) | 1H | - | Deshielded by anisotropic effect of C=O. |

| H-6 | 7.56 | Doublet (d) | 1H | 8.0 Hz | Ortho to CHO (deshielding zone). Couples with H-5. |

| H-3 | 7.39 | Doublet (d)* | 1H | 1.5 Hz | Ortho to OMe (shielding).[1] Appears as a singlet or narrow doublet due to meta-coupling with H-5.[1] |

| H-5 | 7.46 | dd | 1H | 8.0, 1.5 Hz | Between I and H-6.[1] Couples ortho to H-6 and meta to H-3.[1] |

| OCH₃ | 3.94 | Singlet (s) | 3H | - | Characteristic methoxy resonance.[1] |

> Critical Validation Step: Calculate the integration ratio of the Aldehyde proton (10.38 ppm) to the Methoxy protons (3.94 ppm). It must be exactly 1:3 . A deviation >5% indicates oxidation (to carboxylic acid) or impurity.

13C NMR: The Carbon Skeleton

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)

-

Carbonyl (C=O): ~189.5 ppm.[1]

-

Aromatic C-O (C2): ~160.2 ppm (Deshielded by Oxygen).[1]

-

Aromatic C-I (C4): ~102.5 ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine).[1]

-

Methoxy (OCH₃): ~56.1 ppm.[1]

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used here primarily to confirm the presence of the carbonyl group and the ether linkage, and to ensure no -OH (carboxylic acid) contamination exists.

Data Table: Key IR Bands (ATR/KBr)

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2850 & 2760 | C-H Stretch (Aldehyde) | Fermi Resonance. Two weak bands distinct from aliphatic C-H. Confirms aldehyde vs. ketone. |

| 1675 - 1685 | C=O Stretch | Strong, sharp peak.[1] Lower than typical aldehydes (1700+) due to conjugation with the aromatic ring.[1] |

| 1245 - 1260 | C-O-C Stretch (Aryl Ether) | Strong band confirming the methoxy group.[1] |

| ~500 - 600 | C-I Stretch | Often weak/obscured in fingerprint region, but presence of bands here supports halogenation.[1] |

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and confirms the presence of Iodine.[1]

-

Ionization Mode: ESI+ (Electrospray) or EI (Electron Impact).[1]

-

Parent Ion: [M+H]⁺ = 263.0 (ESI) or M⁺ = 262.0 (EI).[1]

Isotopic Signature (The "No-Twin" Rule)

Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio of M:M+2), Iodine is monoisotopic (100% ¹²⁷I) .

-

Observation: You will see a single dominant peak at m/z 262.[1]

-

Validation: If you see a peak at 264 with equal intensity, your sample is the Bromine analog, not Iodine.[1]

Graphviz: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation of the molecule under EI conditions.[1]

Caption: Figure 1. Predicted fragmentation logic for 4-Iodo-2-methoxybenzaldehyde under Electron Impact (EI) ionization.

Part 5: Experimental Protocols

Protocol A: Self-Validating NMR Sample Preparation

Objective: To obtain high-resolution spectra free from concentration-dependent line broadening.

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for long-term storage or CDCl₃ (with 0.03% TMS) for immediate acquisition.[1]

-

Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

-

Caution: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the fine splitting of the H-3/H-5 meta-coupling.

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particulates (dust/silica) which ruin field homogeneity (shimming).[1]

-

Acquisition: Set relaxation delay (d1) to 5 seconds .

Protocol B: Analytical Workflow Visualization

Caption: Figure 2. Decision tree for analytical validation of the target compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2764359 (4-Iodo-2-methoxybenzaldehyde).[1] Retrieved from [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data.[1][2] University of Wisconsin-Madison.[1] (For chemical shift prediction principles). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constant analysis).

Sources

4-Iodo-2-methoxybenzaldehyde molecular structure and bonding

Executive Summary

4-Iodo-2-methoxybenzaldehyde (CAS: 139102-37-7) represents a critical "bifunctional scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles: the electrophilic aldehyde at the C1 position and the labile C-Iodo bond at the C4 position. This duality allows for sequential, chemoselective functionalization—making it an indispensable building block for constructing complex heterocycles, including quinolines, isoquinolines, and biaryl systems found in kinase inhibitors and anti-infectives. This guide provides a rigorous analysis of its molecular structure, validated synthetic protocols, and reactivity profiles to support high-precision drug discovery workflows.

Section 1: Molecular Geometry and Electronic Structure

The chemical behavior of 4-Iodo-2-methoxybenzaldehyde is dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde and iodo substituents.

Electronic Manifold

-

The Aldehyde (C1): Acts as a strong

-acceptor (-M effect), significantly deactivating the benzene ring toward electrophilic attack but activating it for nucleophilic addition. It directs incoming electrophiles to the meta position (C3). -

The Methoxy Group (C2): Acts as a strong

-donor (+M effect), increasing electron density at the ortho (C3) and para (C5) positions. However, its inductive electron-withdrawing effect (-I) influences the acidity of the adjacent C3 proton. -

The Iodo Substituent (C4): Possesses a weak +M effect but a dominant -I effect. Crucially, the C-I bond is long (approx. 2.10 Å) and weak (~57 kcal/mol), rendering it highly susceptible to oxidative addition by transition metals (Pd, Cu) compared to its bromo- or chloro-analogs.

Steric Architecture

The ortho-methoxy group introduces steric bulk adjacent to the aldehyde. While the aldehyde group is generally planar with the aromatic ring to maximize conjugation, the methoxy group may adopt a non-planar conformation to minimize repulsion, subtly influencing the dipole moment and solubility profile.

Table 1: Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | C | |

| Molecular Weight | 262.04 g/mol | Heavy atom effect (Iodine) |

| Melting Point | 115–118 °C | Crystalline solid |

| Boiling Point | ~310 °C | Predicted at 760 mmHg |

| LogP | 2.54 | Moderate lipophilicity |

| Polar Surface Area | 26.3 Å | Good membrane permeability potential |

Section 2: Synthetic Pathways and Protocols

Direct iodination of 2-methoxybenzaldehyde is often non-selective due to competing directing effects. The most robust, high-integrity route involves a Sandmeyer-type transformation from the amino-precursor or a Directed Ortho-Lithiation strategy. Below is the industry-standard protocol via the amino-intermediate, ensuring regiospecificity.

Strategic Synthesis Protocol: Diazotization-Iodination

This route avoids isomer formation by fixing the nitrogen (and subsequently the iodine) at the C4 position early in the synthesis.

Reagents:

-

Precursor: 4-Amino-2-methoxybenzaldehyde (commercially available or derived from nitro-reduction).

-

Diazotization: NaNO

, HCl (aq), 0 °C. -

Iodination: KI (aq), CuI (cat).

Step-by-Step Methodology:

-

Acidification: Suspend 4-amino-2-methoxybenzaldehyde (10 mmol) in 6 M HCl (20 mL). Cool the mixture to 0–5 °C in an ice-salt bath.

-

Diazotization: Dropwise add a solution of NaNO

(1.1 equiv) in water, maintaining the internal temperature below 5 °C. Stir for 30 min to generate the diazonium salt in situ. -

Substitution: Carefully add a solution of KI (1.5 equiv) in water. The reaction will evolve N

gas. Allow the mixture to warm to room temperature and stir for 2 hours. -

Work-up: Quench with saturated Na

S -

Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO

, 10-20% EtOAc/Hexanes).

Pathway Visualization

Figure 1: Regioselective synthesis pathway via diazonium intermediate.

Section 3: Reactivity Profile & Applications

The molecule's utility stems from its ability to undergo Orthogonal Functionalization . The aldehyde and iodide react under mutually exclusive conditions.

The C4-Iodo Handle: Cross-Coupling

The C-I bond is the most reactive site for Pd-catalyzed cross-coupling. It reacts significantly faster than bromides or chlorides, allowing for chemoselective coupling even if other halogens are present in the substrate.

-

Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.

-

Sonogashira: Coupling with terminal alkynes.

-

Heck: Coupling with alkenes.

The C1-Aldehyde Handle: Condensation

The aldehyde remains intact during non-nucleophilic cross-coupling conditions (e.g., anhydrous Suzuki). It is subsequently available for:

-

Reductive Amination: Formation of benzylamines.

-

Knoevenagel Condensation: Formation of cinnamic acid derivatives.

-

Heterocyclization: Reaction with hydrazines or amines to form quinazolines or phthalazines.

Reactivity Manifold Diagram

Figure 2: Orthogonal reactivity map showing chemoselective pathways.

Section 4: Spectroscopic Characterization

Accurate identification is crucial for quality control. The following data is based on standard field values for this substitution pattern.

Table 2: 1H NMR Spectral Data (CDCl

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| CHO | 10.35 | Singlet (s) | - | Aldehyde proton |

| C6-H | 7.56 | Doublet (d) | 8.0 | Ortho to CHO, Meta to OMe |

| C3-H | 7.42 | Doublet (d) | 1.5 | Ortho to OMe, Ortho to I |

| C5-H | 7.38 | Doublet of Doublets (dd) | 8.0, 1.5 | Meta to CHO, Ortho to I |

| OMe | 3.94 | Singlet (s) | - | Methoxy protons |

Note: The C3-H is chemically distinct due to the shielding effect of the ortho-methoxy group and the deshielding effect of the iodine.

References

-

PubChem. 4-Iodo-2-methoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for C-I coupling utility).

-

Kinsinger, T., & Kazmaier, U. (2018).[2] "Orientation of the Vilsmeier-Haack Reaction on 3-Substituted Anisoles". Organic Letters, 20(23), 7726-7730.[2] (Mechanistic insight into formylation regioselectivity).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-methoxybenzaldehyde

Part 1: Strategic Overview & Chemical Logic

The Substrate: A "Linker" Scaffold

4-Iodo-2-methoxybenzaldehyde (CAS: 139102-34-4) represents a high-value pharmacophore scaffold. Its utility lies in its dual-functionality:

-

The "Warhead" (Aldehyde, C1): A versatile electrophile ready for reductive amination, Wittig olefination, or condensation reactions to build heterocyclic cores.

-

The "Handle" (Iodide, C4): An electronically activated site for cross-coupling.

Chemical Challenge: The primary challenge in coupling this substrate is chemoselectivity . The aldehyde moiety is susceptible to nucleophilic attack, oxidation (to carboxylic acid), or base-mediated disproportionation (Cannizzaro reaction) under standard cross-coupling conditions.

The Solution: Ligand-Controlled Pd(II) Catalysis

To preserve the aldehyde while effecting quantitative coupling at the C4-iodide, we utilize a Pd(dppf)Cl₂·DCM catalytic system.[1]

-

Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand (dppf) creates a large bite angle, enhancing the rate of reductive elimination. More importantly, it is robust against air and moisture compared to Pd(PPh₃)₄, reducing the formation of Pd-black which can catalyze aldehyde decomposition.

-

Why Aryl Iodide? The C-I bond undergoes oxidative addition significantly faster than C-Br or C-Cl, allowing the reaction to proceed at milder temperatures or with lower catalyst loadings, further protecting the aldehyde.

Part 2: Mechanistic Insight

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[2][3] For this specific substrate, the Transmetallation step is often rate-determining due to the electron-rich nature of the methoxy group, which slightly deactivates the palladium center after oxidative addition.

Catalytic Cycle Visualization

Caption: Figure 1. The Pd(dppf)-catalyzed cycle.[4][5] Note that the oxidative addition of the Ar-I bond is rapid; the base activation of the boronic acid is critical for the transmetallation step.

Part 3: Detailed Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 4-Iodo-2-methoxybenzaldehyde (1.0 eq) | Electrophile |

| Coupling Partner | Aryl Boronic Acid (1.1 - 1.2 eq) | Nucleophile |

| Catalyst | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with DCM (2-5 mol%) | Catalyst |

| Base | Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) | Activator |

| Solvent A | 1,4-Dioxane (Degassed) | Primary Solvent |

| Solvent B | Water (Degassed) | Base Solubilizer |

Step-by-Step Methodology

Pre-Requisite: All glassware must be oven-dried. Solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use to prevent homocoupling of the boronic acid.

-

Charge the Vessel:

-

To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add 4-Iodo-2-methoxybenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Note: If the boronic acid is expensive, you may reduce it to 1.1 equiv, but 1.2 ensures full conversion of the iodide.

-

-

Solvent Addition:

-

Add a mixture of 1,4-Dioxane/Water (4:1 ratio) .[5] The concentration of the halide should be approximately 0.1 M to 0.2 M.

-

Why 4:1? This ratio ensures solubility of the organic organics while providing enough water to dissolve the inorganic base, creating the necessary interface for transmetallation.

-

-

Degassing (Critical):

-

Seal the vial with a septum.

-

Insert a needle connected to a nitrogen line (inlet) and a vent needle (outlet).

-

Bubble nitrogen through the solution for 5-10 minutes.

-

Remove the needles.

-

-

Catalyst Addition:

-

Briefly remove the septum (under a positive stream of nitrogen if possible) and add Pd(dppf)Cl₂·DCM (3 mol%).

-

Reseal immediately. Purge the headspace with nitrogen for 1 minute.

-

-

Reaction:

-

Heat the block/bath to 80°C .

-

Stir vigorously (1000 RPM).

-

Monitor by TLC or LC-MS after 2 hours. The reaction is typically complete within 2-6 hours due to the high reactivity of the iodide.

-

-

Workup:

Purification Strategy (Aldehyde Protection)

Warning: Benzaldehydes can oxidize to benzoic acids on acidic silica gel.

-

Recommendation: Use a flash column. Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. This neutralizes acidic sites.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

Part 4: Optimization & Troubleshooting

Decision Logic for Optimization

Caption: Figure 2. Troubleshooting decision matrix. If the aldehyde degrades, minimize water content or switch to milder phosphate bases.

Common Issues Table

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation or poor solubility. | Switch to DMF/H₂O; Increase catalyst to 5 mol%. |

| Homocoupling (Ar-Ar) | Oxygen presence.[8] | Re-degas solvents vigorously; Ensure inert atmosphere. |

| Aldehyde Peak Missing (NMR) | Cannizzaro reaction (Base too strong). | Switch from K₂CO₃ to K₃PO₄ or NaHCO₃; Reduce water ratio. |

| Black Precipitate | Pd-black formation (Ligand dissociation). | Add excess ligand (dppf) or switch to Pd(dppf)Cl₂. |

References

-

Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Iodo-2-methoxybenzaldehyde.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Demonstrates ligand effects relevant to dppf).

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature.

Sources

- 1. Sciencemadness Discussion Board - Benzyl Alcohol -> Benzaldehyde via Silica Gel Supported Jones Reagent - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thermofishersci.in [thermofishersci.in]

- 5. reddit.com [reddit.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Heck Reaction Conditions for 4-Iodo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mizoroki-Heck Reaction - A Cornerstone of Modern Synthesis

The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar in the edifice of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This transformation typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis. The reaction's broad functional group tolerance and its ability to construct complex molecular architectures from readily available starting materials have made it an indispensable tool in pharmaceutical discovery, materials science, and the synthesis of natural products.

This document provides a detailed guide to the application of the Heck reaction for a specific, functionally rich substrate: 4-Iodo-2-methoxybenzaldehyde . We will delve into the mechanistic nuances, discuss the critical parameters for successful execution, and provide a detailed experimental protocol as a starting point for optimization.

Substrate Analysis: 4-Iodo-2-methoxybenzaldehyde

The choice of 4-Iodo-2-methoxybenzaldehyde as a substrate presents a unique combination of electronic and steric factors that must be considered for a successful Heck coupling:

-

Aryl Iodide: The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl) for oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[4] This high reactivity generally allows for milder reaction conditions compared to other aryl halides.

-

Ortho-Methoxy Group: The methoxy group at the ortho position is an electron-donating group, which can influence the electronic properties of the aromatic ring. More significantly, its steric bulk in proximity to the site of reaction can hinder the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Careful selection of ligands on the palladium catalyst will be crucial to mitigate this steric hindrance.

-

Para-Aldehyde Group: The aldehyde functionality is a moderately electron-withdrawing group. Importantly, it is a valuable functional handle for further synthetic transformations. Its compatibility with the basic and sometimes high-temperature conditions of the Heck reaction is a key consideration. While generally stable, potential side reactions such as aldol condensation or Cannizzaro-type reactions under strongly basic conditions at elevated temperatures should be monitored.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Mizoroki-Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Reaction Parameters and Optimization Strategies

The success of the Heck reaction with 4-Iodo-2-methoxybenzaldehyde hinges on the careful selection and optimization of several key parameters.

| Parameter | General Considerations | Recommendations for 4-Iodo-2-methoxybenzaldehyde |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂ are common choices. They are typically reduced in situ to the active Pd(0) species. | Pd(OAc)₂ is a versatile and often highly effective precatalyst.[5] |

| Ligand | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity. For sterically hindered substrates, bulky, electron-rich phosphines are often preferred. | Triphenylphosphine (PPh₃) is a standard starting point. For potentially challenging couplings due to the ortho-methoxy group, consider more sterically demanding and electron-rich ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type biaryl phosphine ligands. |

| Base | An organic or inorganic base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the Pd(0) catalyst. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). | Start with a moderately strong organic base like triethylamine (Et₃N) . If side reactions involving the aldehyde are observed, a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) may be beneficial.[6] |

| Solvent | Polar aprotic solvents such as DMF, DMAc, and NMP are commonly used as they can dissolve the reactants and stabilize the polar intermediates in the catalytic cycle. | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are excellent initial choices. |

| Temperature | Reaction temperatures typically range from 80 to 140 °C. The high reactivity of the aryl iodide may allow for lower temperatures. | Begin optimization around 80-100 °C . Monitor the reaction progress and adjust as necessary. |

| Alkene Partner | Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are generally excellent coupling partners. | Methyl acrylate or n-butyl acrylate are good starting points for establishing a reliable protocol. |

Experimental Protocol: Heck Coupling of 4-Iodo-2-methoxybenzaldehyde with Methyl Acrylate

This protocol provides a robust starting point for the Heck reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

Materials:

-

4-Iodo-2-methoxybenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-2-methoxybenzaldehyde (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl iodide), followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, methyl (E)-3-(2-methoxy-4-formylphenyl)acrylate.

Workflow for Protocol Optimization

For substrates that prove to be challenging, a systematic optimization of the reaction conditions is necessary. The following workflow can guide this process.

Caption: A logical workflow for optimizing Heck reaction conditions.

Troubleshooting and Considerations

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature, using a more electron-rich and bulky ligand, or switching to a more polar solvent.

-

Side Product Formation: The presence of the aldehyde group may lead to undesired side reactions. If this is observed, try using a milder, inorganic base and a lower reaction temperature. Protecting the aldehyde as an acetal prior to the Heck reaction is another viable strategy, followed by deprotection.

-

Catalyst Decomposition: Palladium black precipitation is an indication of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in certain systems.

Conclusion

The Mizoroki-Heck reaction is a powerful tool for the olefination of 4-Iodo-2-methoxybenzaldehyde. By understanding the interplay of the substrate's electronic and steric properties with the various reaction parameters, researchers can successfully implement and optimize this transformation. The protocol and optimization strategies provided herein offer a solid foundation for the efficient synthesis of valuable chemical intermediates for drug discovery and materials science.

References

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. [Link]

-

Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). National Institutes of Health. [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). ResearchGate. [Link]

-

Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. (n.d.). ResearchGate. [Link]

-

Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. (n.d.). ResearchGate. [Link]

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (n.d.). ResearchGate. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

-

ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. (n.d.). ResearchGate. [Link]

-

Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. a. (n.d.). ResearchGate. [Link]

-

Heck reaction between 4-iodoanisole and methyl acrylate employing the... (n.d.). ResearchGate. [Link]

Sources

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Iodo-2-methoxybenzaldehyde

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed amination of 4-Iodo-2-methoxybenzaldehyde . This substrate presents a classic "chemoselectivity paradox" in organic synthesis: the highly reactive aryl iodide facilitates rapid oxidative addition, yet the electrophilic aldehyde moiety poses a significant risk of side reactions—specifically imine condensation (with primary amines) or base-mediated disproportionation (Cannizzaro).

The protocols herein prioritize chemoselectivity , utilizing specific ligand architectures (BrettPhos/RuPhos) and mild bases to favor C-N bond formation over carbonyl condensation.

Substrate Profile & Mechanistic Strategy

The Substrate: 4-Iodo-2-methoxybenzaldehyde

-

Activation: The aldehyde group at the para position acts as an Electron Withdrawing Group (EWG), significantly activating the C-I bond for oxidative addition.

-

Electronic Modulation: The meta-methoxy group provides mild electron donation but does not significantly hamper the oxidative addition of the iodide.

-

Risk Factor: The aldehyde is prone to:

-

Schiff Base Formation: Rapid reversible reaction with primary amines.

-

Aldol/Cannizzaro: Triggered by strong alkoxide bases (e.g., NaOtBu).

-

The "Race Against Time" Mechanism

Success depends on the kinetic competition between the Palladium catalytic cycle and the non-catalyzed background reaction (imine formation). To win this race, we must accelerate the Transmetallation and Reductive Elimination steps using bulky, electron-rich phosphine ligands.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the catalytic cycle to avoid "Dead-End" pathways (Imine/Aldol).

Figure 1: Catalytic cycle highlighting the kinetic competition between productive coupling (Green/Yellow) and off-cycle carbonyl side reactions (Red).

Optimization Matrix: Critical Reagent Selection

To ensure reproducibility, adhere to the following selection criteria. The "Standard" conditions often fail for this specific aldehyde-containing substrate.

| Parameter | Recommended Choice | Rationale | Avoid |

| Catalyst Precursor | BrettPhos Pd G4 or RuPhos Pd G4 | Rapid activation at mild temps; prevents induction periods where imines form. | Pd(PPh3)4 (Too slow, high temp required). |

| Ligand | BrettPhos (Primary Amines) Xantphos (Secondary Amines) | BrettPhos is bulky/electron-rich, accelerating reductive elimination. | BINAP (Often requires higher temps).[1] |

| Base | Cs₂CO₃ or K₃PO₄ | Mild, inorganic bases minimize aldol condensation. | NaOtBu (Strong nucleophile; destroys aldehyde). |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point, good solubility for inorganic bases. | MeOH/EtOH (Promotes acetal formation). |

| Temperature | 80°C - 100°C | Balance between rate and decomposition. | >120°C (Thermal decomposition of aldehyde). |

Experimental Protocols

Protocol A: Coupling with Secondary Amines (High Robustness)

Target: Morpholines, Piperidines, Piperazines. Risk Level: Low (No imine formation possible).

Materials:

-

4-Iodo-2-methoxybenzaldehyde (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

Pd₂(dba)₃ (1.0 mol%)

-

Xantphos (2.0 mol%)

-

Cs₂CO₃ (2.0 equiv, dried)

-

1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step:

-

Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Solids: Charge the vial with Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the aryl iodide.

-

Note: If the amine is a solid, add it now.

-

-

Purge: Cap the vial and evacuate/backfill with Argon (3 cycles).[1]

-

Liquids: Add anhydrous 1,4-Dioxane via syringe. Add the liquid amine via syringe.[2][3]

-

Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

-

Why: Fast stirring is crucial for the heterogeneous Cs₂CO₃ base.

-

-

Monitoring: Check TLC/LCMS at 2 hours. The aldehyde activates the iodide, so reaction is usually fast (<4 hours).

-

Workup: Dilute with EtOAc, filter through a Celite pad (removes Pd/Base), and concentrate.

Protocol B: Coupling with Primary Amines (Chemoselective)

Target: Anilines, Benzylamines, Aliphatic amines. Risk Level: High (Imine competition).

Materials:

-

4-Iodo-2-methoxybenzaldehyde (1.0 equiv)

-

Primary Amine (1.1 equiv) — Do not use large excess.

-

BrettPhos Pd G4 (2.0 - 3.0 mol%) — Precatalyst is essential.

-

Cs₂CO₃ (2.5 equiv)

-

t-Amyl Alcohol (Anhydrous) or Dioxane

Step-by-Step:

-

Pre-complexation (Optional but Recommended): While G4 precatalysts are single-component, ensuring the active species forms before the amine attacks the aldehyde is key. However, G4 activates almost instantly upon heating.

-

Setup: Charge a vial with BrettPhos Pd G4, Cs₂CO₃, and the Aryl Iodide.

-

Inert Atmosphere: Evacuate and backfill with Argon (3x).

-

Solvent/Amine Addition: Add solvent.[2][3] Then, add the primary amine last , immediately before heating.

-

Critical Control: Do not let the amine and aldehyde sit at room temperature for extended periods.

-

-

Reaction: Heat rapidly to 80°C .

-

Mechanistic Note: At 80°C, the Pd-catalyzed cycle (turnover frequency) using BrettPhos is generally faster than the uncatalyzed dehydration to the imine.

-

-

Quench: Upon completion (LCMS), cool immediately to room temperature and dilute with wet EtOAc.

-

Why: The water in the workup will hydrolyze any small amounts of transient imine back to the aldehyde product (if the amine coupled) or starting material.

-

-

Purification: Flash chromatography. Avoid amine-doped silica if possible, as it may catalyze self-condensation of the product.

Workflow Logic & Decision Tree

Use this logic flow to determine the correct experimental path.

Figure 2: Decision matrix for selecting the optimal ligand system based on amine steric profile.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Imine observed | Amine condensed with aldehyde before coupling. | 1. Increase Catalyst loading (to 5%).2. Use Protocol B (add amine last).3. Add water (1-2 eq) during workup to hydrolyze imine. |

| Cannizzaro Product (Alcohol/Acid) | Base was too strong (e.g., NaOtBu). | Switch strictly to Cs₂CO₃ or K₃PO₄ . Ensure glassware is base-free. |

| No Reaction (SM Recovery) | Catalyst poisoning or inactive Pd. | 1. Ensure Argon sparging (O₂ kills Pd(0)).2. Switch to G4 Precatalysts (ensures 1:1 Pd:Ligand ratio). |

| Dehalogenation (Ar-H) | Hydride source present.[1][4][5] | Use anhydrous solvents. Avoid alcohols if possible (though t-Amyl is usually safe). |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. (Describing G4 Precatalysts).

-

Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[9] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[9] Chemical Science, 2(1), 57-68.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. dspace.mit.edu [dspace.mit.edu]

Application Note: High-Yield Synthesis of Iodo-Chalcones via Claisen-Schmidt Condensation of 4-Iodo-2-methoxybenzaldehyde

[1]

Executive Summary & Strategic Value

This guide details the synthetic protocols for utilizing 4-Iodo-2-methoxybenzaldehyde (CAS: 139102-37-7) in Aldol condensation reactions, specifically the Claisen-Schmidt condensation with ketones (e.g., acetophenone).[1]

Why this Scaffold Matters: The 4-Iodo-2-methoxybenzaldehyde scaffold is a high-value intermediate in medicinal chemistry.[1][2]

-

The Iodine Handle: Unlike bromo- or chloro-analogs, the 4-iodo position offers superior reactivity for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the chalcone "B-ring" after the core skeleton is constructed.[1]

-

The 2-Methoxy Group: Provides electron-donating properties and specific steric bulk (ortho-substitution) that influences biological binding affinity, particularly in tubulin polymerization inhibitors and anti-inflammatory agents.[1]

Reaction Mechanism & Logic

The transformation follows a Base-Catalyzed Claisen-Schmidt Condensation .[1][3] This pathway is preferred over acid catalysis for electron-rich aldehydes to avoid polymerization or ether cleavage.

Mechanistic Pathway[4][5]

-

Enolate Formation: The base (Hydroxide) deprotonates the

-carbon of the ketone (acetophenone).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-Iodo-2-methoxybenzaldehyde.[1] Note: The 2-methoxy group provides slight steric shielding, potentially slowing this step compared to para-substituted analogs.[1]

-

Protonation: Formation of the

-hydroxy ketone (Aldol adduct). -

Dehydration (E1cB): Spontaneous elimination of water driven by the formation of the conjugated enone system (Chalcone).

Visualized Pathway (Graphviz)[1]

Caption: Step-wise flow of the Claisen-Schmidt condensation from reagents to the conjugated chalcone product.

Experimental Protocols

Method A: Classical Ethanol-Base Protocol (High Purity)

Recommended for initial synthesis and scale-up where product purity is paramount.[1]

Reagents:

-

Acetophenone (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH) (2.0 equiv, 10% aq. solution)

-

Ethanol (95% or absolute)[1]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-2-methoxybenzaldehyde (e.g., 5 mmol, ~1.31 g) and Acetophenone (5 mmol, 0.60 g) in Ethanol (15 mL).

-

Initiation: Place the flask in an ice-water bath (0–5 °C). Add the 10% NaOH solution (5 mL) dropwise over 5 minutes.

-

Expert Note: The initial cooling prevents side reactions (Cannizzaro) and controls the exotherm.

-

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (20–25 °C) .

-

Duration: Due to the steric hindrance of the 2-methoxy group, reaction times may range from 4 to 12 hours . Monitor by TLC (Hexane:EtOAc 4:1).

-

-

Precipitation: As the reaction proceeds, the chalcone product typically precipitates as a solid. If no precipitate forms after 6 hours, cool the flask to 4 °C overnight.

-

Work-up:

-

Pour the reaction mixture into crushed ice (~50 g) with stirring.

-

Neutralize slightly with dilute HCl (1M) until pH ~7 (optional, but improves stability of the iodine bond).

-

Filter the solid precipitate using a Buchner funnel.[6]

-

-

Purification: Wash the solid copiously with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot Ethanol to obtain yellow needles.

Method B: Solvent-Free Grinding (Green Chemistry)

Recommended for rapid screening of derivatives or educational demonstrations.[1]

Reagents:

-

Acetophenone (1.0 equiv)[1]

-

Solid NaOH pellets (1.5 equiv)

Step-by-Step Protocol:

-

Combine: In a porcelain mortar, place the aldehyde and ketone.

-

Grind: Add solid NaOH pellets. Grind the mixture with a pestle.

-

Observation: The mixture will become a paste and likely change color (yellow/orange) within 5–10 minutes.

-

Completion: Continue grinding for 20 minutes.

-

Isolation: Add cold water to the mortar to dissolve the inorganic salts. Filter the remaining solid chalcone and wash with water.

Optimization & Troubleshooting Guide

The 4-Iodo-2-methoxybenzaldehyde substrate presents unique challenges compared to unsubstituted benzaldehyde.

| Issue | Cause | Solution |

| Low Yield / Incomplete Conversion | Steric hindrance from 2-OMe group blocks nucleophilic attack.[1] | Increase reaction time (up to 24h) or temperature (40 °C). Increase base concentration to 40% KOH. |

| Oily Product (No Precipitate) | Product melting point depression due to impurities or solvent retention.[1] | "Seed" the solution with a crystal from a previous batch. Cool to -20 °C. Recrystallize from MeOH instead of EtOH. |

| De-iodination | Harsh conditions causing loss of the iodine handle.[1] | Avoid refluxing in strong base for extended periods. Keep temperature <50 °C. |

| Side Reactions (Cannizzaro) | Aldehyde reacting with itself under highly basic conditions.[1] | Ensure Ketone is added before the base. Use stoichiometric base rather than large excess. |

Downstream Applications (The "Iodine Advantage")

Once the chalcone is synthesized, the 4-iodo position serves as a "universal socket" for further modification.

Workflow Diagram: From Aldehyde to Drug Candidate

Caption: The iodine atom allows the chalcone to serve as a divergent intermediate for complex library synthesis.[1]

Safety & Handling Data

-

Chemical Hazards: 4-Iodo-2-methoxybenzaldehyde is an Irritant (Skin/Eye/Respiratory) .[1]

-

Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade); store in amber vials.

-

Waste: Dispose of iodine-containing waste in halogenated organic waste containers.

References

-

Claisen-Schmidt Condensation Overview

-

Solvent-Free Synthesis Protocols

-

Chalcone Biological Activity & Synthesis

- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review

- Source: NIH / PubMed Central

-

URL:[Link]

-

Substrate Specifics (4-Iodo-2-methoxybenzaldehyde)

Application Note: Precision Synthesis of Biaryl Scaffolds using 4-Iodo-2-methoxybenzaldehyde

Executive Summary & Strategic Analysis

4-Iodo-2-methoxybenzaldehyde (CAS 139102-37-7) represents a "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity :

-

C4-Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), significantly more reactive than corresponding bromides or chlorides.

-

C1-Aldehyde: A versatile electrophile for downstream diversification (reductive amination, Wittig olefination, oxidation).

-

C2-Methoxy: Provides electronic richness (EDG) and defined regiochemical steric bulk, often mimicking the pharmacophore features found in kinase inhibitors and anti-inflammatory agents.

This guide details the optimized protocol for synthesizing biaryl compounds using this scaffold, addressing specific challenges such as chemoselectivity (preserving the aldehyde) and preventing dehalogenation.

Chemical Properties & Stability Profile[1][2][3]

Before initiating synthesis, verify the integrity of the starting material.

| Property | Specification | Critical Note |

| Molecular Weight | 262.04 g/mol | |

| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation or iodine liberation. |

| Melting Point | 115–118 °C | Sharp mp indicates high purity. |

| Solubility | DMSO, DMF, DCM, THF | Insoluble in water. |

| Stability | Light & Air Sensitive | Store under Argon at 2-8°C. The C-I bond is photolabile; the aldehyde oxidizes to carboxylic acid upon air exposure. |

Core Protocol: Suzuki-Miyaura Cross-Coupling[4]

This protocol is optimized for chemoselectivity , ensuring the formation of the C-C biaryl bond without degrading the aldehyde functionality.

Reaction Scheme

Substrate: 4-Iodo-2-methoxybenzaldehyde

Coupling Partner: Aryl Boronic Acid (

Reagents & Stoichiometry

| Component | Equiv. | Role | Rationale |

| 4-Iodo-2-methoxybenzaldehyde | 1.0 | Limiting Reagent | High reactivity of C-I bond. |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete consumption of the iodide. |

| Pd(dppf)Cl2 · DCM | 0.03 (3 mol%) | Catalyst | Bidentate ligand prevents Pd black formation; robust against residual O2. |

| K2CO3 (2M aq.) | 3.0 | Base | Activates boronic acid to boronate species. |

| 1,4-Dioxane | N/A | Solvent | High boiling point, miscible with water, solubilizes organic reactants. |

Step-by-Step Procedure

Step 1: Inert Gas Setup

-

Flame-dry a 25 mL Schlenk flask or microwave vial.

-

Cool under a stream of Argon or Nitrogen. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

Step 2: Reagent Charging

-

Add 4-Iodo-2-methoxybenzaldehyde (1.0 mmol, 262 mg).

-

Add Aryl Boronic Acid (1.2 mmol).

-

Add Pd(dppf)Cl2 · DCM (25 mg, 0.03 mmol).

-

Note: If the boronic acid is expensive, the catalyst loading can be lowered to 1 mol%, but reaction time may increase.

Step 3: Solvent & Degassing

-

Add 1,4-Dioxane (4 mL) and 2M K2CO3 (1.5 mL).

-

Degas immediately: Sparge with Argon for 5-10 minutes (bubbling gas directly into the liquid).

-

Why? Removing dissolved oxygen is the single most effective step to prevent "stalled" reactions.

Step 4: Reaction

-

Seal the vessel.

-

Heat to 80-90°C for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1).

-

Starting Material Rf: ~0.6 (Aldehyde is visible under UV).

-

Product Rf: Typically lower or similar, but will stain differently (e.g., DNP stain for aldehyde).

-

Step 5: Workup

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate.

Step 6: Purification

-

Flash Column Chromatography (SiO2).

-

Gradient: 0% to 30% EtOAc in Hexanes.

-

Note: The aldehyde group makes the product slightly polar, facilitating separation from non-polar protodehalogenated side products.

Mechanistic Insight & Visualization[5]

Understanding the catalytic cycle is vital for troubleshooting. The C4-Iodine bond undergoes oxidative addition significantly faster than bromides, allowing for milder conditions.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The high reactivity of the C-I bond facilitates the initial Oxidative Addition step.

Troubleshooting & Optimization Matrix

Even with robust protocols, deviations occur.[1] Use this "Self-Validating" matrix to diagnose issues.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O2 presence. | Degas solvents more rigorously. Switch to S-Phos Pd G2 catalyst for higher activity. |

| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid. | Ensure inert atmosphere.[2] Add boronic acid slowly (syringe pump) if problem persists. |

| Dehalogenation (Ar-H) | Hydride source present (e.g., from solvent decomposition) or excessive heat. | Lower temp to 70°C. Switch solvent to Toluene/Water. |

| Aldehyde Oxidation | Air exposure during reaction.[2] | Strictly exclude air. Use mild base ( |

| Black Precipitate | "Pd Black" formation (ligand dissociation). | Add excess ligand (e.g., 10% |

Downstream Applications: The "Aldehyde Advantage"

Once the biaryl core is synthesized, the aldehyde at C1 serves as a gateway to diverse pharmacophores.

Figure 2: Divergent synthesis pathways from the biaryl aldehyde intermediate.

References

-

PubChem Compound Summary. (n.d.). 4-Iodo-2-methoxybenzaldehyde (CID 15128239).[3] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6] Chemical Reviews, 95(7), 2457–2483. (Foundational Protocol Basis). [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanism and troubleshooting reference). [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 15128239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Strategic deployment of 4-Iodo-2-methoxybenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

An Application Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 4-iodo-2-methoxybenzaldehyde has emerged as a particularly versatile and powerful precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an activating methoxy group ortho to a reactive aldehyde and a synthetically tractable iodine atom—provides a playground for a multitude of synthetic transformations, enabling the construction of privileged scaffolds found in numerous biologically active molecules and functional materials.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of 4-iodo-2-methoxybenzaldehyde in heterocyclic synthesis. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles and strategic considerations that govern the successful execution of these synthetic routes. We will explore its utility in seminal palladium-catalyzed cross-coupling reactions and its potential in classical named reactions, providing detailed, field-proven protocols and the causal reasoning behind critical experimental choices.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 4-iodo-2-methoxybenzaldehyde is predominantly realized through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a prime handle for the introduction of various substituents, while the aldehyde and methoxy groups can be either retained in the final product or further manipulated to construct the heterocyclic core.

The Power of Palladium: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and 4-iodo-2-methoxybenzaldehyde is an excellent substrate for these transformations. The general catalytic cycle for these reactions is depicted below.

Troubleshooting & Optimization

Technical Support Center: 4-Iodo-2-methoxybenzaldehyde Cross-Coupling

Ticket ID: 4I2MB-CC-001

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Substrate Profile

Welcome to the technical support center. You are working with 4-Iodo-2-methoxybenzaldehyde , a scaffold widely used in the synthesis of kinase inhibitors and biphenyl pharmacophores.[1]

To troubleshoot effectively, you must understand the "personality" of this molecule.[1][2] It possesses a "Dr. Jekyll and Mr. Hyde" reactivity profile:

-

The Good (Aryl Iodide): The C–I bond is weak and electron-deficient (activated by the para-aldehyde). It undergoes oxidative addition with Palladium (Pd) rapidly, often even at room temperature.[1][2]

-

The Bad (Aldehyde): The aldehyde functionality is chemically fragile. In the basic conditions required for Suzuki-Miyaura or Sonogashira couplings, it is prone to disproportionation (Cannizzaro), oxidation, and condensation.[1][2]

This guide addresses the three most common failure modes reported by users: Protodeiodination , Homocoupling , and Aldehyde Degradation .[1][2]

Ticket #1: The Case of the Vanishing Halogen (Protodeiodination)

User Complaint: "My starting material is consumed, but instead of the coupled product, I isolated 3-methoxybenzaldehyde (mass = starting material - 126 + 1). The iodine is gone."

Technical Analysis

This is hydrodehalogenation (specifically protodeiodination).[2] Because the C–I bond is so reactive, the oxidative addition complex (Ar-Pd-I) forms easily. However, if the transmetallation step (reaction with boronic acid) is slow, the Pd center looks for other pathways.[1]

The Mechanism: If your solvent acts as a hydride donor (e.g., Ethanol, Isopropanol) or if your base has beta-hydrogens (e.g., Triethylamine), the Palladium species can abstract a hydride.[1][2] This leads to reductive elimination of Ar-H instead of Ar-Ar'.[2]

Troubleshooting Protocol

-

Step 1: Solvent Switch. Stop using primary/secondary alcohols as cosolvents.[1][2] Switch to aprotic polar solvents like DMF , DMAc , or 1,4-Dioxane .[1][2]

-

Step 2: Water Management. While Suzuki coupling requires some water for the base to dissolve, too much water can promote dehalogenation in certain catalytic cycles.[1][2] Reduce water ratio to <5% v/v.

-

Step 3: Catalyst Load. High catalyst loading (>5 mol%) can paradoxically increase side reactions if the turnover is rate-limited by transmetallation. Lower the loading to 1-2 mol%.

Ticket #2: The "Doppelgänger" Effect (Homocoupling)

User Complaint: "I see a major spot on TLC that corresponds to the dimer of my boronic acid (or less commonly, the dimer of the aldehyde)."

Technical Analysis

Homocoupling competes with cross-coupling when the catalytic cycle is interrupted by Oxygen (Glaser/Ullmann type coupling) or when the stoichiometry is imbalanced.

The Mechanism:

-

Oxidative Homocoupling: Dissolved Oxygen (

) re-oxidizes Pd(0) to Pd(II) in the presence of excess boronic acid, linking two nucleophiles together. -

Reductive Homocoupling: Less common, but two Ar-Pd-I species can disproportionate to form Ar-Ar.[1][2]

Troubleshooting Protocol

-

Step 1: The "Freeze-Pump-Thaw" Standard. Sparging with a balloon of Argon is often insufficient for sensitive aryl iodides. Use the freeze-pump-thaw method (3 cycles) for reaction solvents.

-

Step 2: Order of Addition. Do not mix the catalyst and the boronic acid in the solvent before the base.

-

Correct Order: Dissolve Aryl Iodide + Catalyst

Degas

-

Ticket #3: The Aldehyde Identity Crisis (Cannizzaro & Oxidation)

User Complaint: "My coupling worked, but the yield is low. NMR shows a mixture of carboxylic acid and benzyl alcohol derivatives."

Technical Analysis

Your substrate has a non-enolizable aldehyde (no protons on the alpha-carbon). In the presence of strong bases (NaOH, KOH, NaOEt), it undergoes the Cannizzaro Reaction , where one molecule is oxidized to the acid and another reduced to the alcohol.[1]

Troubleshooting Protocol

-

Step 1: Base Selection (The "Goldilocks" Rule).

-

Step 2: Anhydrous Conditions. If the Cannizzaro reaction persists even with carbonates, switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry THF or Dioxane.

Visualizing the Divergent Pathways

The following diagram maps the decision points in the catalytic cycle where these side reactions occur.

Figure 1: Divergent reaction pathways for 4-Iodo-2-methoxybenzaldehyde. Green paths indicate success; red paths indicate specific failure modes discussed above.

Experimental Optimization Matrix

Use this table to select the correct conditions based on your specific risk factors.[2]

| Variable | Recommended Standard | Why? | Alternative (If Standard Fails) |

| Solvent | 1,4-Dioxane or Toluene | Aprotic, high boiling point, stable.[1][2] | DMF (if solubility is poor, but harder to remove).[1][2] |

| Base | Mild enough to spare the aldehyde, strong enough for Boron activation. | ||

| Catalyst | Bidentate ligand prevents Pd black formation and stabilizes the cycle. | ||

| Temperature | 80°C | Sufficient for activation without thermally degrading the aldehyde. | 60°C (if dehalogenation is rapid). |

| Atmosphere | Argon | Heavier than air, provides a better "blanket" than Nitrogen.[1][2] | Nitrogen (acceptable if strictly degassed).[2] |

References & Authority[1][2][3][4][5][6][7][8]

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][2]

-

Foundational text establishing the mechanism and base sensitivity.

-

-

Navarro, O. et al. "General Study of the Suzuki-Miyaura Cross-Coupling of Aryl Halides."[1][2] Journal of Organic Chemistry, 2005 , 70, 4763.[1][2]

-

Discusses dehalogenation pathways in aryl iodides.

-

-

Geissman, T. A. "The Cannizzaro Reaction."[1][2][3] Organic Reactions, 1944 , 2,[1][2][3] 94.

-

Definitive mechanism for aldehyde disproportionation in base.

-

-

Linstadt, R. T. H. et al. "Suzuki–Miyaura Cross-Couplings in Aqueous Media."[1][2] Organic Letters, 2018 , 20, 2902.[1][2]

-

Modern protocols for managing water/base sensitivity.

-

Sources

Validation & Comparative

Reactivity Face-Off: 4-Iodo-2-methoxybenzaldehyde vs. 4-Bromo-2-methoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling

A Senior Application Scientist's Guide to Substrate Selection in Modern Synthesis

In the intricate world of pharmaceutical and materials science, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and ultimately, the economic viability of a given chemical process. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 4-iodo-2-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde. By delving into the fundamental principles that govern their reactivity and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: A Comparative Overview

Before delving into the mechanistic intricacies, a summary of the key physical and chemical properties of these two reagents provides a foundational context for understanding their behavior in chemical reactions.

| Property | 4-Iodo-2-methoxybenzaldehyde | 4-Bromo-2-methoxybenzaldehyde |

| Molecular Formula | C₈H₇IO₂ | C₈H₇BrO₂[1] |

| Molecular Weight | 262.04 g/mol [2] | 215.04 g/mol [1] |

| Appearance | White to off-white solid | White to off-white solid[1] |

| Melting Point | 67-71 °C | 50-54 °C[1] |

| Boiling Point | 288.1°C at 760 mmHg | Not readily available |

| Solubility | Soluble in organic solvents | Soluble in organic solvents like ethanol and dichloromethane[1] |

The Decisive Factor: The Carbon-Halogen Bond in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a testament to the power of cross-coupling chemistry for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide in this reaction is paramount and is directly linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in Suzuki coupling is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This trend is a direct consequence of the bond dissociation energies of the C-X bond. The C-I bond is the longest and weakest, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle. Conversely, the C-Br bond is shorter and stronger, necessitating more forcing conditions to achieve a comparable reaction rate.

Experimental Insights: A Case Study with Benzoic Acid Analogs

| Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 4-Iodo-benzoic acid | 0.01 | 70 | 24 | 100 |

| 4-Bromo-benzoic acid | 0.01 | 70 | 24 | 100 |

| 4-Iodo-benzoic acid | 1 | Room Temp | 24 | >95 |

| 4-Bromo-benzoic acid | 1 | Room Temp | 24 | <50 |

Data adapted from a study on aqueous Suzuki-Miyaura coupling reactions of 4-iodo- and 4-bromo-benzoic acid with (3-propionamidophenyl)boronic acid.[3]

As the data illustrates, while both substrates can be driven to full conversion under elevated temperatures, the superior reactivity of the iodo-analogue is evident under milder, room temperature conditions. This ability to perform reactions under less stringent conditions is a significant advantage, particularly when dealing with sensitive functional groups or complex molecular architectures.

The Catalytic Cycle: A Mechanistic Look at the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step and is faster for aryl iodides than for aryl bromides.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid. The specific conditions, particularly temperature and reaction time, may require optimization based on the reactivity of the aryl halide. For 4-iodo-2-methoxybenzaldehyde, the reaction is expected to proceed more rapidly and at a lower temperature than for 4-bromo-2-methoxybenzaldehyde.

Materials:

-

Aryl halide (4-iodo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzaldehyde) (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. For 4-iodo-2-methoxybenzaldehyde, a lower temperature may be sufficient.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion: Making the Right Choice for Your Synthesis

The choice between 4-iodo-2-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde as a substrate in palladium-catalyzed cross-coupling reactions is a clear one from a reactivity standpoint. The weaker carbon-iodine bond in 4-iodo-2-methoxybenzaldehyde facilitates a more rapid oxidative addition to the palladium catalyst, resulting in faster reaction times and the potential for milder reaction conditions. This enhanced reactivity can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups, where minimizing thermal degradation and side reactions is paramount.

While 4-bromo-2-methoxybenzaldehyde is a viable and often more cost-effective alternative, its use may necessitate higher catalyst loadings, more forcing reaction conditions, and longer reaction times to achieve comparable yields to its iodo-counterpart. For researchers and drug development professionals, the premium cost of the iodo-substituted starting material can often be justified by the increased efficiency and robustness of the subsequent synthetic transformations, ultimately leading to a more streamlined and successful synthetic campaign.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

UCD. (2009). The UCD community has made this article openly available. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. ACS Publications. Retrieved from [Link]

-

Organometallics. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. Retrieved from [Link]

-

University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

-

Chemical Reviews. (n.d.). The Halogen Bond. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

-

PMC. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]

-

UVic. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]

-

NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

-

AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

-

Quora. (2018). Which carbon halogen bond has the lowest bond enthalpy?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. Retrieved from [Link]

Sources

Analytical methods for the characterization of 4-Iodo-2-methoxybenzaldehyde products

Executive Summary: The Analytical Control Strategy

4-Iodo-2-methoxybenzaldehyde (CAS: 139102-37-7) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for Suzuki-Miyaura cross-coupling reactions where the iodine atom serves as a reactive handle.[1] Its quality directly impacts the yield and purity of downstream APIs.

Characterizing this molecule requires a dual-strategy approach:

-

Structural Confirmation: Unequivocal identification of the 1,2,4-substitution pattern to distinguish it from regioisomers (e.g., 3-iodo-4-methoxybenzaldehyde).

-

Purity Profiling: Quantitative analysis of "silent" impurities—specifically the de-iodinated starting material (2-methoxybenzaldehyde) and the oxidation product (4-iodo-2-methoxybenzoic acid).[1]